molecular formula C12H15NO6S2 B5703094 Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate

Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate

Cat. No.: B5703094
M. Wt: 333.4 g/mol
InChI Key: YMHKTIZOQRTPBT-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfanylacetate group attached to a nitrophenyl ring, which is further substituted with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfonyl-2-nitrophenylthiol with propan-2-yl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive functional groups.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can modulate the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems. The sulfanylacetate group can participate in covalent bonding with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.

    2-(4-Methylsulfonyl-2-nitrophenyl)acetic acid: Shares structural similarities and exhibits similar chemical reactivity.

Uniqueness

Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-20-11-5-4-9(21(3,17)18)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHKTIZOQRTPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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